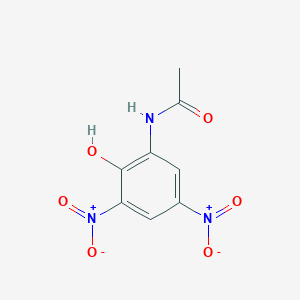
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7N3O6 and its molecular weight is 241.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide has the molecular formula C8H7N3O6 and is characterized by the presence of hydroxyl and dinitrophenyl groups. The compound exhibits notable melting points ranging from 133°C to 136°C, indicating its stability under certain conditions .
2.1 Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies involving nitro derivatives isolated from Arctic ice bacteria demonstrated their effectiveness against various microbial strains, including Bacillus subtilis and other pathogens . These findings suggest potential applications in developing new antimicrobial agents.
2.2 Plant Interaction Studies
This compound has also been studied for its effects on plant growth and metabolism. In experiments with Arabidopsis thaliana and Brassica oleracea, exposure to this compound led to the accumulation of glucosylated metabolites, indicating its role in plant secondary metabolism . This suggests that the compound could be utilized in agricultural practices to enhance plant resilience against stressors.
Pharmaceutical Applications
3.1 Drug Development
The bioactive properties of this compound make it a candidate for drug development. Its structural analogs have been explored for their potential as anti-inflammatory agents and as modulators of biological pathways involved in disease processes. The nitrated derivatives have shown promise in selectively targeting cellular pathways, which could lead to innovative therapeutic strategies .
3.2 Toxicological Studies
Given the compound's nitrated structure, it is essential to investigate its toxicological profile. Studies have suggested that while some derivatives exhibit beneficial biological effects, others may pose risks due to their reactive nature. Research into the metabolic pathways of these compounds can provide insights into their safety and efficacy as therapeutic agents .
Environmental Applications
4.1 Biodegradation Studies
This compound is also relevant in environmental science, particularly concerning biodegradation processes. Microbial cultures have been shown to metabolize this compound, indicating its potential use in bioremediation efforts aimed at detoxifying environments contaminated with similar nitro compounds . Understanding the microbial pathways involved can enhance strategies for environmental cleanup.
Case Studies and Research Findings
Properties
CAS No. |
5422-72-0 |
|---|---|
Molecular Formula |
C8H7N3O6 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
N-(2-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-6-2-5(10(14)15)3-7(8(6)13)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChI Key |
RMWYWQJCJOEMTR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Key on ui other cas no. |
5422-72-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















